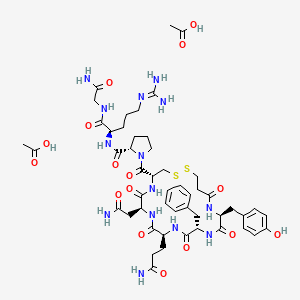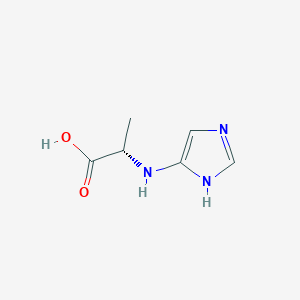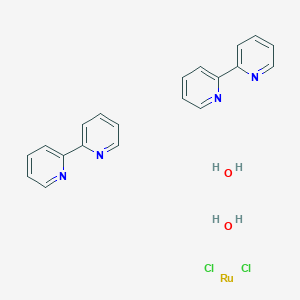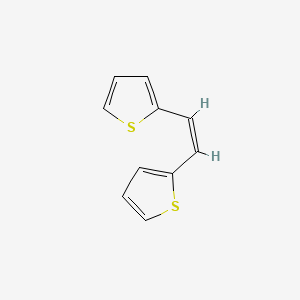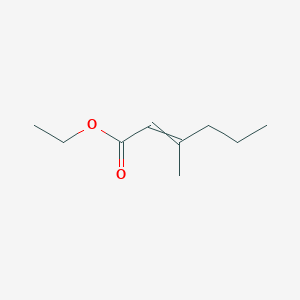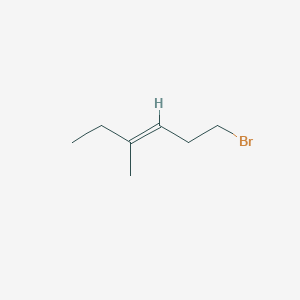
Dihydrocurcumin Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrocurcumin Glucuronide is a metabolite derived from curcumin, the principal curcuminoid found in turmeric. This compound is formed through the reduction of curcumin followed by glucuronidation, a process that enhances its solubility and excretion. This compound is of significant interest due to its potential therapeutic properties and its role in the metabolism of curcumin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dihydrocurcumin Glucuronide typically involves two main steps:
Reduction of Curcumin: Curcumin undergoes reduction to form dihydrocurcumin. This reduction can be achieved using hydrogenation or chemical reducing agents such as sodium borohydride.
Glucuronidation: Dihydrocurcumin is then subjected to glucuronidation, a process catalyzed by the enzyme UDP-glucuronosyltransferase. This reaction attaches a glucuronic acid moiety to dihydrocurcumin, forming this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of curcumin, followed by its reduction and enzymatic glucuronidation. The process is optimized for high yield and purity, often employing bioreactors for the enzymatic step to ensure efficient glucuronidation.
Types of Reactions:
Oxidation: this compound can undergo oxidation, although it is more stable compared to its precursor, curcumin.
Reduction: The compound itself is a product of the reduction of curcumin.
Substitution: It can participate in substitution reactions, particularly involving the glucuronic acid moiety.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents can be used to study the oxidative stability of this compound.
Reduction: Sodium borohydride or hydrogenation catalysts are used for the reduction of curcumin.
Substitution: Enzymatic conditions involving UDP-glucuronosyltransferase are used for glucuronidation.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Dihydrocurcumin (precursor).
Substitution: Various glucuronide conjugates depending on the substituent.
Aplicaciones Científicas De Investigación
Dihydrocurcumin Glucuronide has a wide range of applications in scientific research:
Chemistry: It is used to study the metabolic pathways of curcumin and its derivatives.
Biology: The compound is investigated for its role in cellular processes and its bioavailability.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is explored for use in nutraceuticals and functional foods due to its enhanced solubility and stability compared to curcumin.
Mecanismo De Acción
The mechanism of action of Dihydrocurcumin Glucuronide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: The compound inhibits pro-inflammatory cytokines and enzymes.
Cellular Pathways: It modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Curcumin: The parent compound, known for its wide range of biological activities.
Tetrahydrocurcumin: Another reduced form of curcumin with enhanced stability.
Hexahydrocurcumin: A further reduced derivative with similar properties.
Curcumin Glucuronide: The glucuronidated form of curcumin.
Uniqueness: Dihydrocurcumin Glucuronide is unique due to its combination of reduction and glucuronidation, which enhances its solubility and bioavailability. This makes it a promising candidate for therapeutic applications where curcumin’s poor solubility and stability are limiting factors.
Propiedades
Número CAS |
227466-73-1 |
|---|---|
Fórmula molecular |
C27H30O12 |
Peso molecular |
546.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohept-6-enyl]-2-methoxyphenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H30O12/c1-36-20-11-14(5-9-18(20)30)3-7-16(28)13-17(29)8-4-15-6-10-19(21(12-15)37-2)38-27-24(33)22(31)23(32)25(39-27)26(34)35/h3,5-7,9-12,22-25,27,30-33H,4,8,13H2,1-2H3,(H,34,35)/b7-3+/t22-,23-,24+,25-,27+/m0/s1 |
Clave InChI |
SONVQAIDTCRXLU-YJYJCBIMSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)CCC(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)CCC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Sinónimos |
4-[(1E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1-hepten-1-yl]-2-methoxyphenyl β-D-Glucopyranosiduronic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



